Enhanced Kinase Binding Affinity via Bromine Substitution: GAK KD Comparison
In a competition binding assay (DiscoverX, n=2), a halogenated quinoline bearing a bromine atom at the R-position (Compound 11) demonstrated a KD of 1.9 nM against GAK kinase, representing a 3.5-fold improvement in binding affinity compared to the chlorine-substituted analog (Compound 10) with a KD of 6.7 nM [1]. While the exact identity of Compound 11 is not fully disclosed, the data provide class-level inference that bromine substitution at key positions on the quinoline scaffold can significantly enhance target engagement. The 3,4-dibromo substitution pattern of the target compound positions it within this high-affinity brominated quinoline class, suggesting potential advantages in kinase-targeting applications.
| Evidence Dimension | Kinase binding affinity (KD) |
|---|---|
| Target Compound Data | Not directly reported; inferred from brominated quinoline class (Compound 11: 1.9 nM) |
| Comparator Or Baseline | Chlorine-substituted analog (Compound 10): KD = 6.7 nM |
| Quantified Difference | 3.5-fold improvement in binding affinity |
| Conditions | Competition binding assay (DiscoverX), n=2 |
Why This Matters
For researchers developing kinase inhibitors, the enhanced binding affinity conferred by bromine substitution may translate to improved potency and selectivity, justifying the selection of this specific halogenation pattern over simpler chlorinated quinolines.
- [1] J Med Chem. 2019;62(5):2830–2836. Table 2. Kinase binding of halogenated quinolines. doi:10.1021/acs.jmedchem.8b01213. View Source
